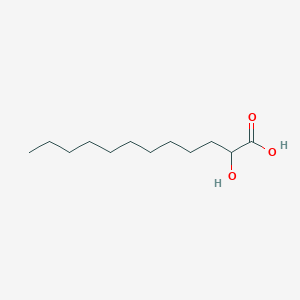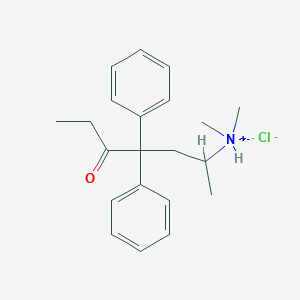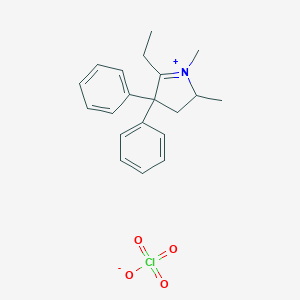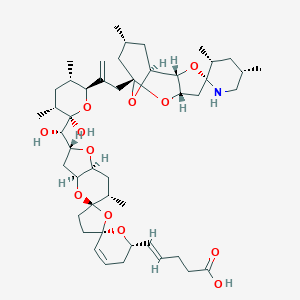
Acide 2-hydroxydodecanoïque
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Hydroxylauric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other hydroxylated fatty acids and esters.
Biology: It acts as a partial agonist for free fatty acid receptors and is involved in metabolic pathways.
Industry: It is used in the production of biodegradable surfactants and other bio-based compounds.
Mécanisme D'action
Target of Action
2-Hydroxydodecanoic acid is a monohydroxy fatty acid with a lauric acid core . It is a component of cellular lipids in certain bacterial strains, such as Pseudomonas . .
Mode of Action
It is known that hydroxy fatty acids can interact with various cellular components, potentially influencing cell membrane integrity and function .
Biochemical Pathways
2-Hydroxydodecanoic acid is involved in the biosynthesis of complex lipids and is utilized as a carbon source by certain bacteria . This suggests that it may play a role in lipid metabolism and energy production pathways within these organisms.
Pharmacokinetics
It is known that fatty acids are generally absorbed in the gastrointestinal tract and distributed throughout the body, where they can be metabolized by various enzymes .
Result of Action
Members of the saturated long-chain hydroxyl fatty acids group, which 2-hydroxydodecanoic acid is a part of, have potential roles in anti-inflammatory action, neuroprotection, and bactericide and anti-cancer defense .
Action Environment
The action of 2-Hydroxydodecanoic acid can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . It is soluble in organic solvents such as ethanol and dimethylformamide, and slightly soluble in water . This suggests that the compound’s action may be influenced by the lipid-water partitioning in biological systems.
Analyse Biochimique
Biochemical Properties
The role of 2-Hydroxydodecanoic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. It has a carboxylic acid and a hydroxy functional group, which gives it certain acidic and hydrophilic properties . These properties allow it to participate in various biochemical reactions, potentially influencing the function of enzymes and proteins it interacts with .
Cellular Effects
It is known to be a component of cellular lipids in certain bacterial strains , suggesting that it may play a role in cellular metabolism and function. Detailed studies on its influence on cell signaling pathways, gene expression, and cellular metabolism are still needed.
Molecular Mechanism
The molecular mechanism of action of 2-Hydroxydodecanoic acid is not fully understood. Given its structure, it is likely to interact with biomolecules through binding interactions. Its carboxylic acid and hydroxy functional groups could potentially participate in hydrogen bonding with other biomolecules, influencing enzyme activity or gene expression
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide 2-hydroxylaurique peut être synthétisé par l'hydroxylation de l'acide laurique. Une méthode courante implique l'utilisation d'un catalyseur tel qu'Amberlyst 15 dans un réacteur à lit fixe. La réaction a généralement lieu à une température de 110 °C avec un temps de séjour de 5 minutes, ce qui permet d'obtenir un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle d'acide 2-hydroxylaurique implique souvent l'estérification de l'acide laurique suivie d'une hydrolyse. Le processus est optimisé pour garantir une stabilité catalytique et une productivité élevées. L'utilisation de méthodes de production continues et de systèmes catalytiques avancés contribue à obtenir des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2-hydroxylaurique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l'acide dodécanedioïque.
Réduction : Les réactions de réduction peuvent le convertir en acide laurique.
Substitution : Il peut subir des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogènes et les acides
Principaux produits :
Oxydation : Acide dodécanedioïque.
Réduction : Acide laurique.
Substitution : Divers acides lauriques substitués selon les réactifs utilisés
4. Applications de la recherche scientifique
L'acide 2-hydroxylaurique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse d'autres acides gras hydroxylés et d'esters.
Industrie : Il est utilisé dans la production de tensioactifs biodégradables et d'autres composés bio-sourcés.
5. Mécanisme d'action
L'acide 2-hydroxylaurique exerce ses effets en interagissant avec des cibles moléculaires spécifiques telles que le récepteur 1 des acides gras libres (FFAR1) et les récepteurs GPR84. Il agit comme un agoniste partiel, modulant l'activité de ces récepteurs et influençant les voies métaboliques. De plus, il inhibe des enzymes comme la ligase hépatique bovine et la synthétase de l'acyl-CoA à chaîne moyenne mitochondriale du rein de souris .
Composés similaires :
Acide laurique : Un acide gras saturé sans le groupe hydroxyle.
Acide 2-hydroxyhexadécanoïque : Un acide gras hydroxylé avec une chaîne carbonée plus longue.
Acide 2-hydroxytétradécanoïque : Un autre acide gras hydroxylé avec une longueur de chaîne différente
Unicité : L'acide 2-hydroxylaurique est unique en raison de son hydroxylation spécifique au deuxième carbone, ce qui lui confère des propriétés chimiques et des activités biologiques distinctes. Sa capacité à agir comme un agoniste partiel pour des récepteurs spécifiques et ses effets inhibiteurs sur certaines enzymes le différencient des autres composés similaires .
Comparaison Avec Des Composés Similaires
Lauric Acid: A saturated fatty acid without the hydroxyl group.
2-Hydroxyhexadecanoic Acid: A hydroxylated fatty acid with a longer carbon chain.
2-Hydroxytetradecanoic Acid: Another hydroxylated fatty acid with a different chain length
Uniqueness: 2-Hydroxylauric acid is unique due to its specific hydroxylation at the second carbon, which imparts distinct chemical properties and biological activities. Its ability to act as a partial agonist for specific receptors and its inhibitory effects on certain enzymes differentiate it from other similar compounds .
Propriétés
IUPAC Name |
2-hydroxydodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZIJQXINJLRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021252 | |
| Record name | 2-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2984-55-6 | |
| Record name | (±)-2-Hydroxydodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2984-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylauric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002984556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2984-55-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxydodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYLAURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H8XD5QSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 2-hydroxydodecanoic acid in bacteria?
A1: 2-Hydroxydodecanoic acid is a common component of Lipid A, the hydrophobic anchor of LPS in Gram-negative bacteria. LPS plays a crucial role in maintaining outer membrane integrity and interacting with the host immune system. []
Q2: Which bacterial species are known to contain 2-hydroxydodecanoic acid in their LPS?
A2: Research indicates its presence in LPS of diverse bacteria, including Pseudomonas aeruginosa, Bordetella pertussis, Pseudomonas graminis, Pseudomonas lutea, Saccharomonospora viridis, and Brucella abortus. [, , , , , , , ]
Q3: How does the presence or absence of 2-hydroxydodecanoic acid influence bacterial properties?
A3: In Pseudomonas aeruginosa, the major lipid A component lacks one of the 10:0(3-OH) residues found in the hexaacyl form, resulting in a free hydroxyl group at the 3-position of the reducing glucosamine. This difference in acylation may contribute to the lower endotoxic activity observed in P. aeruginosa LPS. [] In Bordetella pertussis, 2-hydroxydodecanoic acid is detected only in the bound lipids of B. bronchiseptica, suggesting species-specific variations in lipid composition. []
Q4: What is the absolute configuration of 2-hydroxydodecanoic acid in bacterial LPS?
A5: Studies utilizing gas-liquid chromatography have definitively determined the absolute configuration of 2-hydroxydodecanoic acid in bacterial lipopolysaccharides to be L. This finding contrasts with the D-configuration observed for 3-hydroxy fatty acids within LPS. []
Q5: What analytical techniques are employed to characterize 2-hydroxydodecanoic acid in bacterial samples?
A6: Common techniques include gas-liquid chromatography, often coupled with mass spectrometry, to identify and quantify the fatty acid. Thin-layer chromatography is also used for initial lipid separation and analysis. [, , ]
Q6: Are there any known connections between 2-hydroxydodecanoic acid and bacterial resistance to antibiotics?
A7: While there is no direct evidence linking 2-hydroxydodecanoic acid itself to antibiotic resistance, alterations in the fatty acid composition of LPS, including losses of hydroxy fatty acids like 2-hydroxydodecanoic acid, have been associated with polymyxin B resistance in Pseudomonas aeruginosa. [] These changes are thought to affect outer membrane hydrophobicity, potentially influencing antibiotic binding and efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















